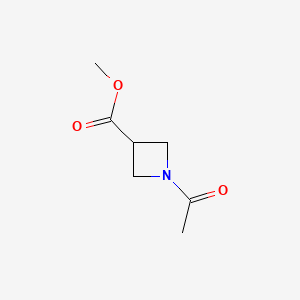
Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, also known by its chemical formula C13H19N3O3, is a synthetic compound with potential applications in medicinal chemistry. Its molecular weight is 265.31 g/mol. The IUPAC name for this compound is isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate .
Synthesis Analysis
The synthetic route for Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves the condensation of a pyrazole derivative with an isopropyl ester of piperidine-1-carboxylic acid. Detailed synthetic protocols and reaction conditions are available in the literature .
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Selectivity Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is part of a broader category of chemical compounds studied for their selective inhibition properties in enzyme-related research. Specifically, it is involved in studies targeting the cytochrome P450 (CYP) isoforms, crucial for metabolizing a diverse array of drugs. Selective inhibitors are essential for deciphering the specific CYP isoforms' roles in drug metabolism, predicting drug-drug interactions, and contributing to the safer development of new pharmaceuticals (Khojasteh et al., 2011).
Hybrid Catalysts in Chemical Synthesis The compound also finds relevance in the synthesis of complex organic molecules, such as the 5H-pyranopyrimidine scaffolds, which are significant for their broad pharmacological applications. Research on hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrates the compound's utility in facilitating chemical reactions leading to the development of medicinally relevant structures. Such studies underscore the importance of this compound in advancing synthetic methodologies for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery In the realm of medicinal chemistry, derivatives of Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate are explored for their potential therapeutic benefits. Such compounds are part of extensive investigations to discover new drugs with applications in treating various diseases. This includes research into antimicrobial, anticancer, anti-inflammatory, and antidepressant properties, highlighting the compound's significance in the search for new therapeutic agents (Cetin, 2020).
Propiedades
IUPAC Name |
propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)17-12(16)15-5-3-10(4-6-15)11-7-13-14-8-11/h7-10H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXWBVLWZEYBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)C2=CNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)


![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)



![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

